N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a chlorothiophene ring
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biological pathways, leading to their wide range of pharmacological effects .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which allows for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The wide range of biological and pharmacological activities of benzofuran derivatives suggests that they may be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and oxadiazole intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The oxadiazole ring can be synthesized using a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions . The final step involves coupling the benzofuran and oxadiazole intermediates with the chlorothiophene ring using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve yields . Additionally, the use of continuous flow reactors can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Hydrazine derivative.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent for various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, which are used as fluorescent dyes.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide, which are used in the development of organic semiconductors.
Uniqueness
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S/c16-12-6-5-11(23-12)13(20)17-15-19-18-14(22-15)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJWGXIRVMJKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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